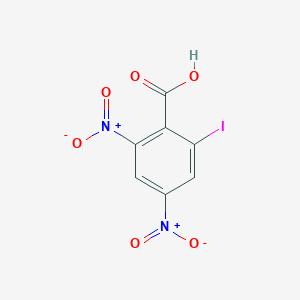

4,6-Dinitro-2-iodobenzoic acid

Description

Significance of Dinitrobenzoic Acid Frameworks in Contemporary Organic Chemistry

Dinitrobenzoic acid frameworks are of considerable importance in modern organic chemistry due to the profound influence of the two nitro groups on the reactivity of the benzoic acid scaffold. The nitro groups are potent electron-withdrawing groups, which significantly increases the acidity of the carboxylic acid proton. wikipedia.org For instance, 3,5-dinitrobenzoic acid is a stronger acid than benzoic acid itself. wikipedia.org This enhanced acidity can be exploited in various chemical reactions and for the formation of stable salts and co-crystals. grafiati.comacs.orgresearchgate.net

Strategic Role of Aryl Iodine Functionality in Modern Synthetic Methodologies

The aryl iodine functionality has emerged as a strategically vital component in modern synthetic chemistry. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering aryl iodides highly reactive and versatile substrates for a variety of transformations. They are key precursors in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. sarex.com

Moreover, aryl iodides are precursors to hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane. sarex.commucwcburdwan.org These reagents are prized for their mild and selective oxidizing capabilities, offering an environmentally friendlier alternative to many heavy-metal-based oxidants. acs.org The ability to easily introduce an iodine atom onto an aromatic ring and subsequently transform it into other functional groups makes aryl iodides indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. mdpi.comacs.orgresearchgate.net

Current Research Landscape of Poly-substituted Aromatic Carboxylic Acids

The field of poly-substituted aromatic carboxylic acids is an active area of research, driven by their wide-ranging applications in medicinal chemistry, materials science, and agriculture. researchgate.net Current research focuses on developing novel and efficient synthetic methods to access these complex molecules with high degrees of functional group tolerance and regioselectivity. researchgate.netacs.org This includes the exploration of direct C-H carboxylation techniques, which offer a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. researchgate.netacs.org

Researchers are also investigating the physicochemical properties of these compounds, such as their acidity, solubility, and crystal packing, to better understand their behavior and design molecules with specific desired characteristics. sci-hub.stresearchgate.net The synthesis of poly-substituted aromatic carboxylic acids with unique electronic and steric properties is crucial for the development of new drugs, functional polymers, and other advanced materials. google.com

Academic Research Aims and Objectives for 4,6-Dinitro-2-iodobenzoic acid

While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, the structural features of this compound suggest several potential research avenues. A primary objective would be the development of a robust and high-yielding synthesis for this specific isomer. The introduction of three distinct substituents onto the benzene (B151609) ring in a controlled manner presents a synthetic challenge that would be of academic interest.

Further research would likely focus on exploring the reactivity of this compound. This could involve:

Investigating its potential as a precursor for novel hypervalent iodine reagents, leveraging the presence of the ortho-iodo substituent.

Studying its behavior in nucleophilic aromatic substitution reactions, where the two nitro groups would strongly activate the ring towards attack.

Exploring its utility as a building block in the synthesis of more complex, highly functionalized aromatic compounds.

Investigating its coordination chemistry and the properties of its metal complexes.

A comprehensive study of its physicochemical properties, including its pKa, crystal structure, and spectroscopic data, would also be a valuable academic pursuit.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 95192-62-4 chemicalbook.com |

| Molecular Formula | C₇H₃IN₂O₆ chemicalbook.com |

| Molecular Weight | 354.02 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRWITXLBDMESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376601 | |

| Record name | 4,6-Dinitro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-62-4 | |

| Record name | 4,6-Dinitro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dinitro 2 Iodobenzoic Acid

Precursor Synthesis and Functionalization Routes

The journey to 4,6-dinitro-2-iodobenzoic acid begins with the synthesis of an appropriately iodinated benzoic acid precursor. This foundational step is critical as it establishes the position of the iodine atom, which, along with the carboxylic acid group, will direct the subsequent nitration.

Synthesis of Iodobenzoic Acid Precursors

The introduction of an iodine atom at the ortho position to the carboxylic acid group is a key transformation in this synthesis. Various methods can be employed, with the Sandmeyer reaction being a classical and widely utilized approach.

The Sandmeyer reaction provides a reliable method for the synthesis of 2-iodobenzoic acid from anthranilic acid (2-aminobenzoic acid). wikipedia.orgnih.gov This process involves two main stages: diazotization of the amino group followed by the introduction of iodine.

In the first stage, anthranilic acid is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). texiumchem.comscribd.com This reaction is conducted at low temperatures, usually between 0 and 5°C, to ensure the stability of the resulting diazonium salt. The diazotization process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), a versatile intermediate in organic synthesis.

Following the formation of the diazonium salt, an iodide source, most commonly potassium iodide (KI), is introduced to the reaction mixture. scribd.comorgsyn.org The diazonium group is an excellent leaving group (as dinitrogen gas), and its displacement by the iodide ion proceeds readily to yield 2-iodobenzoic acid. wikipedia.org The reaction is often warmed to facilitate the decomposition of the diazonium salt and the subsequent iodination.

A typical experimental procedure involves dissolving anthranilic acid in an aqueous solution of hydrochloric acid, cooling the mixture in an ice bath, and then slowly adding an aqueous solution of sodium nitrite. texiumchem.com After the diazotization is complete, a solution of potassium iodide is added, leading to the formation of a precipitate of crude 2-iodobenzoic acid. texiumchem.com The product can then be purified by recrystallization.

Table 1: Representative Reagents and Conditions for the Sandmeyer Reaction

| Step | Reagent | Conditions | Purpose |

| Diazotization | Anthranilic acid, Sodium nitrite, Hydrochloric acid | 0-5 °C | Formation of the diazonium salt |

| Iodination | Potassium iodide | Room temperature to gentle warming | Introduction of the iodine atom |

| Work-up | Sodium bisulfite (optional) | - | Removal of excess iodine |

| Purification | Recrystallization | - | Isolation of pure 2-iodobenzoic acid |

Beyond the traditional Sandmeyer reaction, modern synthetic chemistry offers alternative strategies for the iodination of benzoic acid. One notable approach involves the direct C-H activation and iodination of benzoic acid, often catalyzed by transition metals.

For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed as an efficient method. This technique utilizes an iridium catalyst to selectively activate the C-H bond at the position ortho to the carboxylic acid directing group, followed by iodination with a suitable iodine source, such as N-iodosuccinimide (NIS). This method can offer high regioselectivity and may be performed under milder conditions compared to traditional methods.

Another approach involves the use of hypervalent iodine reagents. These compounds can act as electrophilic iodine sources and can be used to directly iodinate aromatic rings under various conditions. The choice of the specific hypervalent iodine reagent and reaction conditions can influence the regioselectivity of the iodination.

Aromatic Nitration Approaches

With 2-iodobenzoic acid in hand, the next critical step is the introduction of two nitro groups onto the aromatic ring to yield the final product, this compound. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.

The nitration of 2-iodobenzoic acid is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the carboxylic acid group (-COOH) and the iodine atom (-I). The carboxylic acid group is a deactivating and meta-directing group, meaning it withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it. The iodine atom is also deactivating but is an ortho-, para-director due to the interplay of its inductive and resonance effects.

In the case of 2-iodobenzoic acid, the positions meta to the carboxylic acid group are C4 and C6. The positions ortho and para to the iodine atom are C3 and C6. The observed product, this compound, indicates that the nitration occurs at the positions that are meta to the carboxyl group and ortho and para to the iodine atom. This outcome is a result of the combined directing effects of the two substituents.

Achieving dinitration requires forcing conditions due to the deactivating nature of both the carboxylic acid and the iodo substituents, as well as the deactivating effect of the first nitro group introduced. The reaction is typically performed by heating 2-iodobenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid.

The reaction likely proceeds stepwise. The first nitration would be directed by both the carboxyl and iodo groups. The introduction of the first nitro group further deactivates the ring, making the second nitration even more challenging. The successful synthesis of the 4,6-dinitro product relies on using a sufficiently potent nitrating agent and appropriate reaction temperatures and times to overcome the deactivation of the aromatic ring.

Table 2: Reagents for the Dinitration of 2-Iodobenzoic Acid

| Reagent | Formula | Role |

| 2-Iodobenzoic acid | C₇H₅IO₂ | Starting material |

| Fuming Nitric Acid | HNO₃ | Nitrating agent |

| Concentrated Sulfuric Acid | H₂SO₄ | Catalyst |

Convergent and Linear Synthetic Sequences

The construction of a polysubstituted benzene ring like that in this compound can theoretically proceed through either a linear or a convergent synthetic strategy. A linear synthesis involves the sequential modification of a single starting material, while a convergent approach joins separately synthesized fragments at a later stage. For a relatively small molecule such as this compound, a linear sequence is often more practical and commonly employed.

Strategic Ordering of Nitro and Iodo Group Introduction

The regiochemical outcome of the synthesis is critically dependent on the order in which the iodo and nitro substituents are introduced onto the aromatic ring. The directing effects of these functional groups in electrophilic aromatic substitution reactions govern the position of subsequent substitutions. The iodine atom is an ortho-, para-director, while the nitro group is a meta-director. Both are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles.

A plausible and efficient linear synthetic strategy for this compound begins with 2-iodotoluene (B57078). This strategic choice is dictated by the directing effects of the substituents. The methyl group is an activating ortho-, para-director, facilitating the introduction of the first nitro group. The subsequent introduction of the second nitro group is then directed by the existing substituents.

The alternative approach of starting with a dinitrotoluene and subsequently introducing the iodine atom is less favorable. The two deactivating nitro groups would significantly reduce the reactivity of the ring towards iodination, likely requiring harsh reaction conditions and leading to a mixture of products.

Chemoselective Functional Group Interconversions Towards Carboxylic Acid Moiety

A key step in the synthesis of this compound is the chemoselective conversion of a precursor functional group into the carboxylic acid moiety without affecting the sensitive nitro and iodo groups. A common and effective method involves the oxidation of a methyl group.

Following the dinitration of 2-iodotoluene to form 2-iodo-4,6-dinitrotoluene (B1625871), the methyl group can be oxidized to a carboxylic acid. This transformation requires an oxidizing agent that is strong enough to convert the methyl group but does not lead to unwanted side reactions, such as the oxidation of the aromatic ring or displacement of the substituents. A documented method for this specific conversion utilizes sodium dichromate in the presence of sulfuric acid. This reagent combination has been shown to be effective for the oxidation of the methyl group to a carboxylic acid in the presence of both nitro and iodo substituents.

Process Optimization and Yield Enhancement

To maximize the efficiency and cost-effectiveness of the synthesis of this compound, optimization of the reaction conditions is crucial. This involves a careful investigation of catalytic systems and the influence of various reaction parameters on both the yield and selectivity of the key reaction steps, particularly the nitration reactions.

Investigation of Catalytic Systems in Nitration Reactions

For the dinitration of 2-iodotoluene, careful control of the nitrating mixture composition is essential to achieve the desired 4,6-dinitro substitution pattern and to minimize the formation of other isomers. The use of solid acid catalysts is an area of ongoing research in nitration chemistry, offering potential advantages in terms of catalyst recovery and waste reduction, although their application to this specific synthesis is not widely documented.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of nitration reactions are highly sensitive to various reaction conditions, most notably temperature. Nitration is an exothermic process, and inadequate temperature control can lead to over-nitration, the formation of undesired isomers, and an increased risk of side reactions. libretexts.org For the dinitration of 2-iodotoluene, maintaining a specific temperature range is critical to favor the formation of the 4,6-dinitro isomer.

Other factors that can influence the outcome of the reaction include the reaction time, the rate of addition of the nitrating agent, and the solvent used, if any. Optimization of these parameters through systematic studies is necessary to enhance the yield of the desired 2-iodo-4,6-dinitrotoluene intermediate.

Table 1: Influence of Reaction Parameters on Nitration of Aromatic Compounds

| Parameter | Effect on Selectivity | Effect on Yield | Notes |

| Temperature | Can affect isomer distribution. Lower temperatures often favor para-substitution. | Higher temperatures can lead to over-nitration and reduced yield of the desired product due to side reactions. | Crucial for controlling exothermicity and preventing runaway reactions. |

| Acid Concentration | The ratio of nitric to sulfuric acid influences the concentration of the nitronium ion, affecting reaction rate and potentially selectivity. | Optimal acid concentration is required for efficient conversion. Excess water can deactivate the catalyst. | The composition of the mixed acid is a key parameter to optimize. |

| Reaction Time | Insufficient time leads to incomplete reaction. Excessive time can promote side reactions and decomposition. | Yield generally increases with time up to a certain point, after which it may decrease. | Monitoring the reaction progress is important for determining the optimal time. |

| Catalyst | The choice of catalyst can significantly influence regioselectivity. | An effective catalyst increases the reaction rate, leading to higher yields in a shorter time. | Solid acid catalysts are being explored as alternatives to sulfuric acid. |

Advanced Purification and Isolation Techniques for Poly-substituted Aromatic Carboxylic Acids

The final stage in the synthesis of this compound involves its purification and isolation from the reaction mixture. Given the presence of multiple functional groups and the potential for isomeric byproducts, advanced purification techniques are often necessary to obtain the compound in high purity.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including substituted benzoic acids. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For poly-substituted aromatic carboxylic acids, a mixture of solvents may be required to achieve the desired solubility profile. The slow cooling of a saturated solution allows for the formation of a pure crystalline solid, leaving impurities dissolved in the mother liquor.

Chromatographic techniques, such as column chromatography, can also be employed for the purification of this compound, particularly for separating it from closely related isomers or impurities with similar solubility characteristics. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving effective separation.

Advanced Structural Elucidation and Characterization of 4,6 Dinitro 2 Iodobenzoic Acid

Vibrational Spectroscopic Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information regarding the functional groups present in a molecule and their bonding environments.

Infrared (IR) Spectroscopic Analysis of Nitro and Carboxyl Signatures

Infrared spectroscopy is particularly sensitive to the polar bonds within a molecule, making it an excellent tool for identifying the nitro (NO₂) and carboxyl (COOH) groups of 4,6-Dinitro-2-iodobenzoic acid. The strong electron-withdrawing nature of these substituents, along with the heavy iodine atom, influences the electronic distribution and vibrational frequencies of the entire molecule.

The carboxyl group gives rise to two highly characteristic absorptions:

A very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, is a hallmark of the hydrogen-bonded carboxylic acid dimer.

An intense C=O (carbonyl) stretching band is expected between 1700 and 1720 cm⁻¹. This range is typical for benzoic acids where conjugation with the aromatic ring slightly lowers the frequency compared to non-conjugated acids.

The two nitro groups produce strong and distinct absorption bands:

Asymmetric stretching (ν_as(NO₂)) : This vibration typically appears as a strong band in the 1520-1560 cm⁻¹ region for aromatic nitro compounds. nih.gov

Symmetric stretching (ν_s(NO₂)) : A second strong band, corresponding to the symmetric stretch, is expected in the 1340-1360 cm⁻¹ range. nih.govresearchgate.net

The presence of two nitro groups may lead to a broadening or splitting of these peaks. Other significant bands for the benzene (B151609) ring C-H and C=C vibrations and the C-I stretch (typically below 600 cm⁻¹) are also expected.

Table 1: Predicted Major Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|---|

| O-H stretch | 2500–3300 | Broad, Strong | Carboxylic acid (dimer) |

| C-H stretch (aromatic) | 3050–3150 | Medium | Aromatic Ring |

| C=O stretch | 1700–1720 | Strong | Carboxylic acid |

| NO₂ asymmetric stretch | 1520–1560 | Very Strong | Nitro group |

| C=C stretch (aromatic) | 1450–1600 | Medium-Strong | Aromatic Ring |

| NO₂ symmetric stretch | 1340–1360 | Very Strong | Nitro group |

| C-O stretch | 1250–1320 | Medium | Carboxylic acid |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a valuable counterpart to IR spectroscopy. It is particularly effective for analyzing the vibrations of the non-polar aromatic backbone and the symmetric vibrations of the nitro groups. spiedigitallibrary.org For nitroaromatic compounds, resonance Raman spectroscopy, especially using ultraviolet excitation, can significantly enhance the signals of the nitro group vibrations. spiedigitallibrary.orgresearchgate.net

Key expected Raman signals include:

A very strong peak for the symmetric NO₂ stretching vibration, typically found around 1350 cm⁻¹, which is often more intense in Raman than in IR spectra. nih.gov

Aromatic ring breathing modes, which are characteristic of the substitution pattern, are expected in the 990-1050 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring will also be prominent, usually appearing in the 1580-1620 cm⁻¹ range.

The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups. aip.orgoptica.org

Table 2: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Functional Group Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3050–3150 | Medium | Aromatic Ring |

| C=C stretch (aromatic) | 1580–1620 | Strong | Aromatic Ring |

| NO₂ asymmetric stretch | 1520–1560 | Medium | Nitro group |

| NO₂ symmetric stretch | 1340–1360 | Very Strong | Nitro group |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure.

Proton NMR (¹H NMR) for Aromatic and Acidic Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple but highly informative. There are three distinct types of protons: the single acidic proton of the carboxyl group and two aromatic protons.

Acidic Proton (-COOH) : This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 13 ppm, especially in a non-aqueous solvent like DMSO-d₆. chemicalbook.com Its chemical shift is highly dependent on concentration and solvent.

Aromatic Protons (H-3 and H-5) : The benzene ring has two remaining protons at positions 3 and 5. Due to the powerful electron-withdrawing effects of the two nitro groups and the iodine atom, these protons are expected to be significantly deshielded, appearing in the 8.5-9.5 ppm range. chemicalbook.com

H-5 : This proton is situated between the two nitro groups at positions 4 and 6 and will likely be the most downfield of the two aromatic protons. It is expected to appear as a doublet, split by the H-3 proton (meta-coupling, J ≈ 2-3 Hz).

H-3 : This proton is ortho to the iodine atom and meta to the nitro group at position 4. It will also appear as a doublet due to meta-coupling with H-5. Its exact position relative to H-5 will depend on the combined shielding/deshielding effects of the adjacent substituents.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | > 13.0 | broad singlet | - |

| H-5 | 9.0 – 9.3 | doublet | ~2.5 |

Carbon-13 NMR (¹³C NMR) for Aromatic and Carboxyl Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework. savemyexams.com For this compound, seven distinct carbon signals are expected: one for the carboxyl carbon and six for the aromatic carbons, as they are all in unique chemical environments.

Carboxyl Carbon (C=O) : This carbon is typically found in the 165-170 ppm range, consistent with other benzoic acids. docbrown.info

Aromatic Carbons : The chemical shifts of the ring carbons are heavily influenced by the substituents.

C-1 (C-COOH) and C-2 (C-I) : The carbons directly attached to the carboxyl group and the iodine atom (ipso-carbons) will have their shifts influenced by those groups. The C-I carbon (C-2) is expected at a lower field (around 90-100 ppm) due to the heavy atom effect of iodine. nih.gov The C-1 carbon shift will be in the typical range for substituted benzenes, around 130-135 ppm.

C-4 and C-6 (C-NO₂) : Carbons bonded to nitro groups are strongly deshielded and are expected to appear significantly downfield, likely in the 145-152 ppm range. fiu.edu

C-3 and C-5 (C-H) : The carbons bearing protons will be the most shielded of the aromatic carbons. Their shifts, predicted to be in the 120-130 ppm range, are influenced by their proximity to the various electron-withdrawing groups. fiu.eduresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | 165 – 170 |

| C-4 / C-6 (C-NO₂) | 147 – 152 |

| C-6 / C-4 (C-NO₂) | 145 – 150 |

| C-1 (C-COOH) | 132 – 136 |

| C-5 (C-H) | 125 – 130 |

| C-3 (C-H) | 120 – 125 |

Multi-dimensional NMR Techniques for Comprehensive Structural Connectivity

To definitively confirm the proposed structure and the assignment of all proton and carbon signals, multi-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a cross-peak between the signals of the aromatic protons H-3 and H-5, confirming their meta-coupling relationship and spatial proximity in the ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal, allowing for the unambiguous assignment of the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the acidic proton (-COOH) should show a correlation to the carboxyl carbon (C=O) and the C-1 aromatic carbon. The H-3 proton would be expected to show correlations to C-1, C-2, C-4, and C-5, while the H-5 proton would show correlations to C-1, C-3, C-4, and C-6. These correlations would provide an interlocking web of evidence to verify the entire molecular skeleton and the specific positions of all substituents.

Through the systematic application of these NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for the precise determination of the molecular weight and for analyzing the fragmentation patterns of this compound. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are particularly useful. bris.ac.ukresearchgate.net

In negative ion mode APCI-MS, dinitrobenzoic acid derivatives typically show dominant ions corresponding to deprotonation [M-H]⁻. researchgate.net Fragmentation, particularly decarboxylation (the loss of CO₂), is also a common observation for these types of compounds. researchgate.net For instance, in the analysis of similar compounds like 2-iodobenzoic acid, deprotonation is the most abundant ionization route, though an intense ion for I⁻ at m/z 127 can also be observed. researchgate.net The molecular weight of this compound is 338.01 g/mol .

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. wiley-vch.de The fragmentation patterns observed in the mass spectrum are influenced by the functional groups present. The presence of nitro groups and the carboxylic acid moiety will dictate the primary fragmentation pathways, which often involve the loss of NO₂, CO₂, and other small neutral molecules. whitman.edulibretexts.orgyoutube.com The analysis of these fragments helps in confirming the structure of the parent molecule. libretexts.org

| Technique | Ionization Mode | Observed Ions and Fragments | Significance |

| APCI-MS | Negative | [M-H]⁻, [M-H-CO₂]⁻, I⁻ | Determines molecular weight and reveals characteristic fragmentation. |

| ESI-HRMS | Negative/Positive | [M-H]⁻ or [M+H]⁺, various fragment ions | Provides precise mass for formula confirmation and detailed structural information. |

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed three-dimensional structural information of crystalline solids at the atomic and molecular level. uhu-ciqso.esyoutube.com This method is indispensable for unambiguously determining the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives. uhu-ciqso.es

The analysis of a single crystal of a this compound derivative would yield its crystal system, space group, and unit cell parameters. For example, a related compound, 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate, crystallizes in the triclinic crystal system with a P-1 space group. researchgate.net The unit cell parameters for this derivative were determined to be a = 7.9599(4) Å, b = 8.5391(4) Å, c = 14.2227(5) Å, with angles α = 90.426(2)°, β = 105.273(1)°, and γ = 98.538(2)°. researchgate.net While specific data for this compound itself is not available in the search results, the methodology remains the same. The crystal system can range from triclinic to cubic, and the space group provides information about the symmetry elements present in the crystal lattice. psi.ch

| Crystallographic Parameter | Description | Example (Derivative) |

| Crystal System | The basic classification of crystals based on their axial systems. | Triclinic researchgate.net |

| Space Group | Describes the symmetry of the crystal structure. | P-1 researchgate.net |

| Unit Cell Parameters (a, b, c) | The dimensions of the unit cell along its axes. | a = 7.9599(4) Å, b = 8.5391(4) Å, c = 14.2227(5) Å researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90.426(2)°, β = 105.273(1)°, γ = 98.538(2)° researchgate.net |

The presence of a carboxylic acid group and nitro groups in this compound allows for the formation of extensive intermolecular hydrogen bonding networks. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the formation of dimers. core.ac.uk These dimers can then be further interconnected through weaker C-H···O interactions involving the aromatic rings and the nitro groups, creating complex supramolecular architectures such as sheets or chains. researchgate.netcore.ac.uknih.gov In derivatives, such as co-crystals with other molecules, these hydrogen bonding patterns can be tailored to create specific one-, two-, or three-dimensional structures. nih.gov For instance, in the crystal structure of 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate, a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds links the components into a three-dimensional network. researchgate.net

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. ntu.edu.sg This can lead to the formation of I···O or I···N interactions, which play a significant role in directing the crystal packing. nih.govresearchgate.net For example, in co-crystals of iodo-substituted benzoic acids with pyridine-containing molecules, I···N halogen bonds have been observed to link hydrogen-bonded motifs into extended one-dimensional chains. nih.gov Similarly, I···O interactions can occur between the iodine atom and the oxygen atoms of the nitro or carboxyl groups of neighboring molecules. rsc.org These interactions are directional and can be a powerful tool in crystal engineering for the design of novel supramolecular assemblies. ntu.edu.sg

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound were not found, the study of related nitrophthalic acids has shown that different hydrogen bonding patterns can lead to different crystalline forms. nih.gov The balance between intramolecular and intermolecular interactions can be influenced by factors such as solvent and crystallization conditions, potentially leading to the formation of different polymorphs. nih.gov Solid-state phase transitions between these polymorphic forms could be induced by changes in temperature or pressure, which can be investigated using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. rsc.org

Chemical Reactivity and Mechanistic Pathways of 4,6 Dinitro 2 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional handle for a range of derivatizations, primarily involving nucleophilic acyl substitution.

The carboxylic acid moiety of 4,6-Dinitro-2-iodobenzoic acid can readily undergo reactions typical of benzoic acids, such as esterification and amidation.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com Given the presence of the electron-withdrawing nitro groups, the reactivity of the carboxyl group is not significantly hindered in this acid-catalyzed process. google.com

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This is because the amine is a base, and direct reaction with the carboxylic acid would result in an acid-base reaction. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then react readily with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions.

Related Condensation Reactions: Other condensation reactions can also be performed at the carboxylic acid site. For instance, reaction with dehydrating agents like acetic anhydride (B1165640) can lead to the formation of a symmetric anhydride. These reactions are fundamental in modifying the properties of the parent molecule or preparing it for further synthetic steps. cas.cz

| Reaction Type | Typical Reagents | Product Functional Group | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ or TsOH | Ester (-COOR) | Heat, often with water removal |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Amide (-CONHR) | Two-step process, often at room temperature |

| Amidation (Direct Coupling) | Amine (R-NH₂), DCC or EDC | Amide (-CONHR) | Mild conditions, room temperature |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, although it often requires harsh conditions for simple aromatic acids. organic-chemistry.org The reaction can sometimes be facilitated by the presence of specific catalysts or by performing the reaction in a high-boiling point solvent. For halogenated aromatic carboxylic acids, decarboxylation can be achieved by heating in the presence of water or in polar aprotic solvents, though selectivity can be an issue. google.com Catalysts such as copper salts or basic substances have been historically used to promote decarboxylation reactions. epo.org For this specific substrate, the product of decarboxylation would be 1-iodo-3,5-dinitrobenzene. The efficiency and feasibility of this reaction would depend on finding conditions that overcome the stability of the aromatic carboxylate intermediate.

Transformations of the Aromatic Nitro Groups

The two nitro groups (-NO₂) are powerful electron-withdrawing groups that dominate the electronic landscape of the aromatic ring. They are also reactive functionalities that can be transformed, most commonly through reduction.

The reduction of aromatic nitro groups to amino groups (-NH₂) is a fundamental transformation in organic synthesis. masterorganicchemistry.comnih.gov In a polynitrated compound like this compound, selective reduction of one nitro group while leaving the other intact can be a significant challenge. The outcome often depends on the choice of reducing agent and the reaction conditions. scispace.com

Complete Reduction: Strong reducing conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, will typically reduce both nitro groups to yield 4,6-diamino-2-iodobenzoic acid. commonorganicchemistry.com Similarly, metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also powerful enough to reduce both groups. masterorganicchemistry.com

Selective Reduction: Achieving mono-reduction requires milder or more specific reagents. Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), a classic method known as the Zinin reduction, is often used for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.comstackexchange.com The selectivity is often governed by steric hindrance, with the least hindered nitro group being preferentially reduced. stackexchange.com In this molecule, the nitro group at the 4-position is flanked by a hydrogen and a nitro group, while the 6-position is adjacent to a hydrogen and the bulky iodine atom. Subtle differences in the electronic and steric environment would determine the selectivity of such a reaction.

| Reducing Agent/System | Typical Outcome | Notes |

|---|---|---|

| H₂, Pd/C | Complete reduction of both NO₂ groups | Risk of dehalogenation (loss of iodine) may exist. commonorganicchemistry.com |

| Fe, HCl or Sn, HCl | Complete reduction of both NO₂ groups | Classic, robust method for nitro reduction. masterorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Selective reduction of one NO₂ group | Selectivity depends on steric and electronic factors. stackexchange.com |

| Raney Nickel, H₂ | Complete reduction of both NO₂ groups | Often used when trying to avoid dehalogenation of aryl chlorides/bromides. commonorganicchemistry.com |

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, such as nitro groups, can make the ring electron-deficient and susceptible to nucleophilic attack. This reaction is known as Nucleophilic Aromatic Substitution (SₙAr). wikipedia.org

The SₙAr mechanism is highly favored when the electron-withdrawing groups are positioned ortho or para to a good leaving group, in this case, the iodide atom. chemistrysteps.comlibretexts.org In this compound, the nitro group at the 4-position is para to the iodide, and the nitro group at the 6-position is ortho. Both groups, therefore, strongly activate the C-I bond towards nucleophilic attack. libretexts.org

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho and para nitro groups, providing significant stabilization. libretexts.orgpearson.com In the second step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com This activation makes it possible to displace the iodide with a variety of nucleophiles, such as alkoxides, amines, and thiolates, under relatively mild conditions.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a key site for transformations, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most significant uses of 2-iodobenzoic acids is as precursors to hypervalent iodine reagents. wikipedia.org Oxidation of the iodine atom in this compound could potentially lead to the formation of powerful oxidizing agents. For example, oxidation with reagents like Oxone can convert 2-iodobenzoic acid into 2-Iodoxybenzoic acid (IBX), a versatile and mild oxidant. orientjchem.org The presence of the nitro groups would likely influence the properties and reactivity of the resulting hypervalent iodine species. researchgate.netnih.gov

Furthermore, the aryl iodide moiety is an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

The success of these coupling reactions would depend on the compatibility of the required catalysts and conditions with the other functional groups present on the molecule. The electron-deficient nature of the aromatic ring can, in some cases, facilitate the oxidative addition step in the catalytic cycle. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-iodine bond in this compound serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura coupling of an aryl iodide like this compound involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. Subsequent transmetalation with an organoboron species (activated by a base) and reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates the cross-coupling reaction |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group for coupling |

Formation of Hypervalent Iodine Reagents and Intermediates

The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. These reagents are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents. The synthesis of hypervalent iodine compounds often involves the oxidation of an iodoarene precursor.

Research on the synthesis of hypervalent iodine compounds from the closely related o-nitroiodobenzene has shown that the nitro group can play a significant role in the structure and stability of these molecules. nih.gov X-ray crystallographic studies have revealed interactions between the oxygen atoms of the nitro group and the iodine atom, leading to the formation of cyclic structures. nih.govnih.gov This intramolecular coordination can influence the reactivity and properties of the resulting hypervalent iodine species.

For this compound, oxidation could lead to the formation of diaryliodonium salts or other hypervalent iodine species. The synthesis of diaryliodonium salts, for instance, can be achieved from aryl iodides and arenes using oxidants like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid. diva-portal.org These salts are versatile reagents for arylation reactions.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. acs.org The nitro groups, particularly when positioned ortho and para to the leaving group (in this case, the iodine atom), stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govresearchgate.netbris.ac.ukresearchgate.netnih.gov

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). This is typically the rate-determining step. beilstein-journals.orgmasterorganicchemistry.com

Departure of the Leaving Group: The leaving group is eliminated, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For halo-substituted nitroaromatics, the reactivity order of the leaving group is often F > Cl > Br > I, which is counterintuitive to the trend in Sₙ2 reactions and is attributed to the high electronegativity of fluorine polarizing the C-F bond and facilitating the initial nucleophilic attack. researchgate.net

Elucidation of Reaction Mechanisms

Kinetic Analysis of Reaction Pathways

Kinetic studies are essential for understanding the detailed mechanisms of chemical reactions. For the palladium-catalyzed cross-coupling of aryl halides, kinetic analysis can help identify the rate-determining step of the catalytic cycle. acs.org In many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the slowest step. organic-chemistry.org However, factors such as ligand dissociation, transmetalation, or reductive elimination can also be rate-limiting under certain conditions.

For SNAr reactions, kinetic analysis can provide insights into the formation and stability of the Meisenheimer complex. The observation of a stable intermediate supports a stepwise mechanism. The rate of the reaction is typically dependent on the concentrations of both the aromatic substrate and the nucleophile.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide crucial evidence for proposed mechanistic pathways. In the context of the reactions of this compound, several types of intermediates are of interest.

Palladium Intermediates: In Suzuki-Miyaura coupling, intermediates such as the oxidative addition product, trans-[Pd(L)₂(Ar)(I)], and arylpalladium(II) boronate complexes can be characterized using techniques like NMR spectroscopy. acs.org Low-temperature NMR studies have been particularly useful in observing these often transient species.

Hypervalent Iodine Intermediates: The formation of hypervalent iodine reagents from this compound would proceed through various iodine(III) or iodine(V) intermediates. These can be isolated and characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography.

Meisenheimer Complexes: In SNAr reactions, the formation of Meisenheimer complexes can often be detected by a distinct color change. bris.ac.uk These anionic σ-complexes can be characterized by NMR and UV-Vis spectroscopy. In some cases, particularly with highly electron-deficient rings and poor leaving groups, these intermediates can be isolated and their structures determined by X-ray crystallography, providing definitive proof of a stepwise mechanism. researchgate.netbris.ac.ukresearchgate.net

Theoretical and Computational Chemistry Studies of 4,6 Dinitro 2 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. semanticscholar.orgresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying substituted benzoic acids. semanticscholar.org DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles by finding the lowest energy arrangement of atoms.

For 4,6-Dinitro-2-iodobenzoic acid, DFT would be employed to model its optimized geometry. The presence of a bulky iodine atom ortho to the carboxylic acid group is expected to cause significant steric hindrance, likely forcing the carboxyl group to twist out of the plane of the benzene (B151609) ring to achieve a stable conformation. researchgate.net The two nitro groups, being strong electron-withdrawing substituents, would influence the electronic distribution and bond lengths within the aromatic ring. semanticscholar.org

Calculations would also yield electronic properties like ionization potential and electron affinity, which are crucial for understanding the molecule's reactivity. Studies on similar molecules, such as other nitroaromatic compounds, use DFT to unravel spectroscopic and structural properties, providing a reliable theoretical framework. researchgate.net

The following table provides an example of the type of geometric parameter data that would be generated from a DFT optimization of this compound. Note: These values are illustrative and not from a specific published study on this molecule.

| Parameter | Atoms Involved | Illustrative Calculated Value |

|---|---|---|

| Bond Length | C2-I | ~2.10 Å |

| Bond Length | C1-C(OOH) | ~1.50 Å |

| Bond Length | C4-N(O2) | ~1.48 Å |

| Bond Angle | C1-C2-I | ~122° |

| Dihedral Angle | C2-C1-C(OOH)-O | ~45-60° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. A key application of MO theory in predicting chemical reactions is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical indicators of a molecule's reactivity. youtube.comyoutube.com

The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the two strongly electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. rsc.org FMO analysis would precisely quantify the energies of the HOMO and LUMO and visualize their spatial distribution, identifying the most likely sites for reaction. youtube.com For instance, the LUMO is likely to be localized over the aromatic ring, particularly on the carbon atoms bearing the nitro and iodo substituents.

This table illustrates the kind of data FMO analysis provides. The values are representative examples for a molecule with these functional groups and are not sourced from direct literature on this compound.

| Orbital | Illustrative Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -8.5 | Moderate electron-donating ability |

| LUMO | -3.0 | High electron-accepting ability (electrophilic) |

| HOMO-LUMO Gap | 5.5 | Indicates high kinetic stability but reactive sites |

The distribution of electron density in a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting regions that are electron-rich (negative potential, typically colored red), which are prone to electrophilic attack, and regions that are electron-deficient (positive potential, colored blue), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, an MEP map would be expected to show strong negative potential localized around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the carboxylic acid group. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would likely be observed around the acidic hydrogen of the carboxyl group and potentially a region of positive potential (a σ-hole) on the iodine atom, making it a possible site for interaction with nucleophiles. nih.gov The aromatic ring itself, being depleted of electron density by the nitro groups, would also exhibit a less negative or even positive potential, indicating its susceptibility to nucleophilic aromatic substitution. dtic.mil

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. For flexible molecules, identifying the most stable, low-energy conformer is crucial for understanding its properties and behavior.

The primary points of conformational flexibility in this compound are the rotation of the carboxylic acid group and the two nitro groups relative to the plane of the benzene ring. The steric bulk of the iodine atom at the C2 position imposes a significant spatial constraint on the adjacent carboxylic acid group. Computational energy minimization studies on the related 2-iodobenzoic acid have shown that the neutral molecule is non-planar to relieve this steric strain. researchgate.net A similar effect would be expected for this compound, where the lowest-energy conformation would involve a specific dihedral angle between the carboxyl group and the aromatic ring. The rotational barriers for the nitro groups would also be calculated to determine their preferred orientation.

Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and the calculation of transition state geometries and their associated activation energies. nih.gov For this compound, a highly relevant reaction is Nucleophilic Aromatic Substitution (S_NAr), where a nucleophile replaces one of the substituents on the aromatic ring (most likely the iodine or a nitro group). diva-portal.org

The presence of two strong electron-withdrawing nitro groups strongly activates the ring for S_NAr reactions. nih.gov Computational modeling of an S_NAr reaction on this molecule would involve:

Locating the Transition State: Identifying the highest-energy point along the reaction coordinate. For S_NAr, this could be a single concerted transition state or involve the formation of a Meisenheimer complex intermediate. nih.govnih.gov

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

Analyzing the Mechanism: Studies on related compounds like o-iodonitrobenzene suggest that both electronic and steric factors, such as the release of steric strain in the transition state, can influence reactivity. researchgate.net Computational modeling would clarify whether the reaction proceeds via a concerted or a stepwise mechanism and predict the regioselectivity (i.e., which substituent is preferentially replaced).

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. unimi.it MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. ucl.ac.uk

An MD simulation of this compound, typically using a classical force field like the General Amber Force Field (GAFF), could be used to study: ucl.ac.uk

Solvation: How solvent molecules (e.g., water) arrange themselves around the solute and interact with its functional groups.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carboxylic acid group and solvent molecules or other solute molecules.

Conformational Dynamics: How the molecule samples different conformations over time at a given temperature, particularly the rotation of the carboxyl and nitro groups.

Aggregation: Whether molecules of this compound tend to self-associate in solution to form dimers or larger aggregates, a phenomenon observed for other substituted benzoic acids. unimi.itacs.org

These simulations provide a bridge between the properties of a single molecule and its behavior in a bulk, condensed-phase environment.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive understanding of the molecular structure and properties of this compound can be achieved by integrating computational modeling with experimental spectroscopic analysis. Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to predict various spectroscopic parameters. These predicted values can then be systematically compared with experimental data obtained from techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This comparative approach allows for the validation of the computational methods and provides a more detailed interpretation of the experimental spectra.

The correlation between theoretical and experimental data is crucial for confirming the molecular structure and understanding the electronic and vibrational characteristics of the compound. Discrepancies between predicted and observed spectra can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the limitations of the chosen theoretical model. Therefore, a careful analysis of these differences can provide deeper insights into the compound's behavior in different environments.

Detailed research findings from studies focusing on the computational prediction and experimental validation of the spectroscopic parameters of this compound are presented in the following data tables. These tables summarize the key vibrational frequencies, chemical shifts, and electronic transitions, offering a direct comparison between theoretical and experimental values.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Data not available | Carboxylic acid |

| asym(NO₂) stretch | Data not available | Data not available | Nitro group |

| sym(NO₂) stretch | Data not available | Data not available | Nitro group |

| C-I stretch | Data not available | Data not available | Iodo group |

| Aromatic C-H stretch | Data not available | Data not available | Benzene ring |

| Aromatic C=C stretch | Data not available | Data not available | Benzene ring |

| This table presents a comparison of experimental and computationally predicted infrared vibrational frequencies for this compound. |

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H (H-3) | Data not available | Data not available |

| ¹H (H-5) | Data not available | Data not available |

| ¹³C (C-1) | Data not available | Data not available |

| ¹³C (C-2) | Data not available | Data not available |

| ¹³C (C-3) | Data not available | Data not available |

| ¹³C (C-4) | Data not available | Data not available |

| ¹³C (C-5) | Data not available | Data not available |

| ¹³C (C-6) | Data not available | Data not available |

| ¹³C (COOH) | Data not available | Data not available |

| This table showcases the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound. |

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| This table compares the experimental and computationally predicted maximum absorption wavelengths (λmax) from UV-Vis spectroscopy for this compound. |

Advanced Methodologies in Research on 4,6 Dinitro 2 Iodobenzoic Acid

Implementation of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages for the synthesis of nitroaromatic compounds, including potentially 4,6-Dinitro-2-iodobenzoic acid. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. vapourtec.com

Nitration reactions are notoriously exothermic, and the precise temperature control afforded by flow reactors minimizes the risk of thermal runaways, a significant concern in batch nitration processes. vapourtec.com The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation. rsc.org For the synthesis of a dinitro compound like this compound, a multi-stage flow system could be envisioned. The first stage would involve the mononitration of the starting material, followed by a second nitration step in a subsequent reactor module. This stepwise approach allows for optimization of conditions for each nitration, potentially leading to higher yields and selectivities compared to a one-pot batch reaction.

The dinitration of toluene, a process analogous to a potential step in the synthesis of the precursor for this compound, has been successfully optimized in a continuous flow process. By controlling the reaction temperature and the concentration of sulfuric acid in the nitrating mixture, a higher ratio of the desired 2,4-dinitrotoluene (B133949) to the 2,6-dinitrotoluene (B127279) isomer can be achieved. chalmers.se Similarly, the continuous flow nitration of nitrobenzene (B124822) to dinitrobenzene has been shown to significantly reduce the formation of unwanted p-dinitrobenzene and hazardous nitrophenol byproducts. nih.gov

A hypothetical continuous flow process for the synthesis of this compound could involve the following steps:

Continuous nitration of 2-iodotoluene (B57078) in a microreactor with a pre-mixed stream of nitric and sulfuric acid.

In-line separation of the mononitrated intermediates.

A second nitration step in a subsequent flow reactor to introduce the second nitro group.

Continuous oxidation of the resulting 2-iodo-4,6-dinitrotoluene (B1625871) in another flow reactor, potentially using a safer oxidizing agent that is amenable to flow conditions.

The following interactive table illustrates a potential comparison between batch and continuous flow synthesis for a generic dinitration reaction, based on data from similar processes.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | High to excellent |

| Safety | High risk of thermal runaway | Significantly reduced risk |

| Scalability | Difficult and hazardous | Readily scalable by "numbering-up" |

| Byproduct Formation | Significant | Minimized |

Application of Green Chemistry Principles in Synthetic and Applied Research

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of nitroaromatic compounds, which traditionally involves toxic reagents and generates significant waste, is a prime area for the application of these principles. tandfonline.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Safer Solvents and Reagents: Traditional nitration employs concentrated sulfuric and nitric acids, which are highly corrosive and produce large volumes of acidic waste. benthamdirect.com Greener alternatives include the use of solid acid catalysts or milder nitrating agents like metal nitrates (e.g., Ca(NO₃)₂) in conjunction with microwave irradiation. gordon.edu Photochemical nitration using UV radiation in the presence of sodium nitrite (B80452) offers another environmentally benign pathway. mjcce.org.mk

Waste Reduction and Atom Economy: The goal is to maximize the incorporation of all materials used in the process into the final product. This can be achieved by optimizing reaction conditions to minimize byproduct formation and by recycling reagents and catalysts. A novel method for the nitration of aromatic compounds involves a H₂SO₄-HNO₃-H₃PO₄ system where the product can be directly filtered, allowing for the reuse of the mother liquor. benthamdirect.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. gordon.edu

The following table outlines how green chemistry principles could be applied to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Traditional Approach | Green Chemistry Approach |

| Prevention of Waste | Generates significant acidic waste | Recyclable acid systems, catalytic methods |

| Atom Economy | Often suboptimal due to byproduct formation | High-selectivity reactions to maximize atom incorporation |

| Less Hazardous Chemical Syntheses | Use of fuming nitric and concentrated sulfuric acids | Use of solid acids, metal nitrates, or photochemical methods |

| Design for Energy Efficiency | Prolonged heating | Microwave-assisted or mechanochemical synthesis |

High-Throughput Screening Techniques for Reaction Optimizationbiorxiv.org

High-throughput screening (HTS) is a powerful methodology for rapidly screening a large number of reaction conditions to identify the optimal parameters for a given chemical transformation. By using automated robotic systems and miniaturized reaction formats (e.g., 96-well plates), HTS can accelerate the discovery and optimization of synthetic routes. chemrxiv.org

For the synthesis of this compound, HTS could be employed to systematically investigate a wide range of variables in the nitration and oxidation steps, including:

Nitrating Agents: A variety of nitrating agents beyond the traditional mixed acids could be screened, such as different metal nitrates, N-nitro compounds, and nitrogen oxides. chemrxiv.org

Catalysts and Activating Reagents: The effect of various Lewis and Brønsted acids as catalysts or activating agents for the nitration reaction can be quickly evaluated. chemrxiv.org

Solvents: A library of different solvents can be tested to determine their influence on reaction yield and selectivity.

Reaction Temperature and Time: The precise control of temperature and the ability to run many reactions in parallel allows for a detailed mapping of the reaction landscape to find the optimal conditions.

A recent study on the nitration of arenes and heteroarenes utilized HTS to screen 12 different nitrating agents and 7 activating agents across 9 different substrates, resulting in 864 unique reactions. This approach not only identified optimal conditions but also uncovered novel and effective reagent combinations that would have been difficult to discover through traditional, one-at-a-time experimentation. chemrxiv.orgrsc.org The data generated from such HTS campaigns can also be used to train machine learning models to predict the best reaction conditions for new substrates. chemrxiv.orgrsc.org

The following table provides a hypothetical HTS experimental design for the optimization of the dinitration of 2-iodobenzoic acid.

| Well | Nitrating Agent | Activating Reagent | Temperature (°C) | Yield (%) |

| A1 | HNO₃/H₂SO₄ | None | 25 | 65 |

| A2 | HNO₃/H₂SO₄ | None | 50 | 78 |

| B1 | Ca(NO₃)₂ | Acetic Acid | 25 | 45 |

| B2 | Ca(NO₃)₂ | Acetic Acid | 50 | 62 |

| C1 | Bi(NO₃)₃ | Montmorillonite Clay | 25 | 72 |

| C2 | Bi(NO₃)₃ | Montmorillonite Clay | 50 | 85 |

Mechanochemical Approaches for Efficient Synthesis and Derivatizationnih.gov

Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions. This solvent-free or low-solvent approach is gaining traction as a sustainable and efficient method for chemical synthesis. nih.gov

The application of mechanochemistry to nitration reactions has shown considerable promise. Aromatic compounds can be nitrated by ball milling with a solid nitrate (B79036) salt (e.g., NaNO₃ or Bi(NO₃)₃·5H₂O) and a catalyst such as MoO₃ or MgSO₄. researchgate.netresearchgate.net This method avoids the use of corrosive liquid acids and simplifies product isolation. The reaction proceeds through the in-situ generation of nitrating species promoted by the mechanical energy and the solid catalyst. researchgate.net

For the synthesis of this compound, a mechanochemical approach could offer several advantages:

Solvent-Free Conditions: Eliminating bulk solvents reduces environmental impact and simplifies purification.

Enhanced Safety: Avoiding large volumes of hazardous acids enhances the safety of the process.

Unique Reactivity: Mechanochemistry can sometimes lead to different product selectivities compared to solution-phase reactions.

Research has demonstrated the successful mechanochemical nitration of a variety of aromatic compounds, including those with deactivating groups, with moderate to excellent conversions. nih.govresearchgate.net The following table presents a conceptual comparison of conventional and mechanochemical nitration for an aromatic substrate.

| Feature | Conventional Solution-Phase Nitration | Mechanochemical Nitration |

| Reagents | Concentrated HNO₃/H₂SO₄ | Solid nitrate salt, solid catalyst |

| Solvent | Often required | Solvent-free or minimal solvent |

| Waste | Significant acidic waste | Minimal solid waste |

| Safety | High risk of spills and thermal runaway | Reduced risk |

| Energy Input | Thermal heating | Mechanical energy (ball milling) |

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Patterns

The unique electronic architecture of 4,6-Dinitro-2-iodobenzoic acid suggests a rich and largely unexplored reactive landscape. Future research should focus on systematically investigating its behavior in various reaction classes.

Hypervalent Iodine Chemistry : 2-Iodobenzoic acid is a well-known precursor to hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are mild and selective oxidizing agents. wikipedia.orgwikipedia.org A primary research avenue would be the synthesis of the dinitro-analogue of IBX from this compound. The powerful electron-withdrawing nitro groups are expected to significantly enhance the oxidant strength of the resulting hypervalent iodine species. Comparative studies of its oxidizing power against standard IBX in reactions such as the oxidation of alcohols to aldehydes would be highly valuable. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling : The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, and Sonogashira coupling. Research is needed to explore the reactivity of this compound in these transformations. The extreme electron-deficient nature of the aromatic ring may facilitate or hinder these reactions compared to simpler iodoarenes, presenting an opportunity to study fundamental reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr) : The two nitro groups strongly activate the aromatic ring towards nucleophilic attack. This could allow for the selective displacement of either a nitro group or potentially the iodine atom under specific conditions, providing a pathway to highly functionalized aromatic compounds that are otherwise difficult to synthesize. Systematic studies with a range of nucleophiles (e.g., amines, alkoxides, thiols) would delineate the scope and regioselectivity of these SNAr reactions.

Development of Stereoselective and Asymmetric Transformations

Asymmetric synthesis, which produces specific stereoisomers of a chiral molecule, is crucial in pharmacology and materials science. cram.com this compound, while achiral itself, can be a valuable scaffold for developing new stereoselective methods.